Dimethyl Branching at P3 β-Position Drives ~100-Fold Potency Gain Over Unsubstituted Macrocycle
BACE1-IN-9 (compound 82b) incorporates a dimethyl-branched substituent at the P3 β-position of the macrocyclic ring. The systematic SAR evaluation in the source publication demonstrated that introducing this dimethyl branching onto the macrocyclic scaffold produced an approximately 100-fold enhancement in BACE1 inhibitory activity compared to the corresponding unsubstituted macrocycle control [1]. This specific structural feature—the geminal dimethyl group at the P3 β-position—is the primary potency driver distinguishing BACE1-IN-9 from earlier-generation macrocyclic BACE1 inhibitors that lack this substitution [1].
| Evidence Dimension | BACE1 enzymatic inhibitory activity (fold enhancement) |
|---|---|
| Target Compound Data | BACE1-IN-9 (compound 82b) contains P3 β-position dimethyl branching; IC50 = 1.2 μM |
| Comparator Or Baseline | Unsubstituted macrocycle control (no P3 β-branching) |
| Quantified Difference | Approximately 100-fold increased activity relative to unsubstituted macrocycle |
| Conditions | Recombinant BACE1 (rBACE1) enzymatic assay; macrocyclic inhibitors with 13-membered ring core structure |
Why This Matters
This ~100-fold potency differential confirms that the dimethyl branching is not an incremental modification but a critical potency-enabling pharmacophore, and procurement of analogs lacking this substituent will yield substantially weaker inhibition.
- [1] Otani T, Hattori Y, Akaji K, Kobayashi K. Macrocyclic BACE1 inhibitors with hydrophobic cross-linked structures: Optimization of ring size and ring structure. Bioorg Med Chem. 2021 Dec 15;52:116517. View Source
